molecular formula C9H6F3N B166360 4-(Trifluoromethyl)-1H-indole CAS No. 128562-95-8

4-(Trifluoromethyl)-1H-indole

Cat. No. B166360
Key on ui cas rn: 128562-95-8
M. Wt: 185.15 g/mol
InChI Key: YTVBZSLUNRYKID-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

850 mg of powdered iron are added to a solution of 1.2 g of dimethyl[(E)-2-(2-nitro-6-trifluoromethylphenyl)vinyl]amine in 30 ml of acetic acid. The reaction mixture is refluxed for 16 hours and then poured into a solution of hydrochloric acid (HCl, 2N), and extracted with ethyl acetate. The organic phases are washed with a 10% sodium carbonate solution and then with a saturated NaCl solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure so as to give 959 mg of 4-trifluoromethyl-1H-indole which is used in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
850 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:6]=1[N+:15]([O-])=O.Cl>C(O)(=O)C.[Fe]>[F:14][C:11]([F:12])([F:13])[C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:5]=1[CH:4]=[CH:3][NH:15]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
CN(\C=C\C1=C(C=CC=C1C(F)(F)F)[N+](=O)[O-])C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
850 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phases are washed with a 10% sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated NaCl solution, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure so as

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C2C=CNC2=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 959 mg
YIELD: CALCULATEDPERCENTYIELD 112.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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